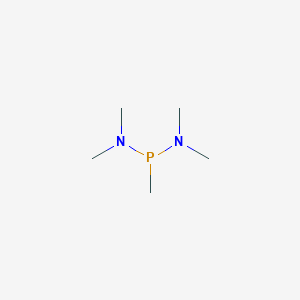

Bis(dimethylamino)methylphosphine

Description

Properties

IUPAC Name |

N-[dimethylamino(methyl)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N2P/c1-6(2)8(5)7(3)4/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFUNWGTWSVVRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933630 | |

| Record name | N,N,N',N',P-Pentamethylphosphonous diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14937-39-4 | |

| Record name | N,N,N′,N′,P-Pentamethylphosphonous diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N',P-Pentamethylphosphonous diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bis Dimethylamino Methylphosphine

Established Synthetic Routes to Bis(dimethylamino)methylphosphine

The preparation of this compound typically relies on the nucleophilic substitution at a phosphorus-halogen bond, a common strategy in organophosphorus chemistry.

Synthesis from Dichlorophosphine and Dimethylamine (B145610)

A primary and established route to this compound involves the reaction of methyldichlorophosphine (B1584959) with dimethylamine. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of dimethylamine acts as a nucleophile, displacing the chloride ions from the phosphorus center.

The reaction proceeds in a stepwise manner. The first equivalent of dimethylamine reacts to form an aminodichlorophosphine intermediate, which then reacts with a second equivalent of dimethylamine. An excess of dimethylamine or the addition of a tertiary amine base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the desired product.

General Reaction Scheme: CH₃PCl₂ + 4 (CH₃)₂NH → CH₃P(N(CH₃)₂)₂ + 2 (CH₃)₂NH₂Cl

This method is analogous to other syntheses of aminophosphines, such as the reaction of phosphorus trichloride (B1173362) with diethylamine (B46881) to form bis(diethylamino)chlorophosphine. The general principle involves the high reactivity of the P-Cl bond towards nucleophilic attack by amines.

Reaction of Dimethylamine with Methylphosphine (B1207260)

A theoretically possible but less commonly documented route involves the direct reaction of methylphosphine (CH₃PH₂) with dimethylamine. This pathway would likely require catalytic activation or harsh reaction conditions to facilitate the cleavage of the P-H bonds and subsequent formation of P-N bonds. This method is generally less favored due to the challenges associated with handling gaseous and pyrophoric methylphosphine and the typically lower reactivity of P-H bonds compared to P-Cl bonds for this type of transformation.

Purification and Isolation Techniques for this compound

Once synthesized, this compound must be carefully purified to remove unreacted starting materials, byproducts such as dimethylammonium chloride, and other impurities. The standard techniques employed are fractional distillation and column chromatography.

| Technique | Description |

| Fractional Distillation | This is the primary method for purifying the compound on a larger scale. The product is distilled under reduced pressure (vacuum) to prevent thermal decomposition. |

| Column Chromatography | For smaller scales or to achieve very high purity, silica (B1680970) gel column chromatography can be used. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically employed to separate the desired phosphine (B1218219) from more polar impurities. |

Development of Novel Precursors and Synthetic Intermediates

The field of phosphorus chemistry is continually evolving, with the development of new reagents that serve as versatile building blocks for more complex molecules. Two such precursors, while not directly leading to this compound, are significant in related areas of phosphorus chemistry.

Role of Bis(dimethylamino)phosphoryl Chloride in Phosphorus Chemistry

Bis(dimethylamino)phosphoryl chloride, also known as N,N,N',N'-tetramethylphosphorodiamidic chloride, is a key reagent in organophosphorus synthesis. researchgate.netsigmaaldrich.comchemdad.com It contains a central phosphorus(V) atom bonded to two dimethylamino groups, an oxygen atom, and a chlorine atom. researchgate.netsigmaaldrich.com This structure makes it an effective phosphorylating agent, used to introduce a bis(dimethylamino)phosphoryl group onto various substrates. chemdad.com Its chemical formula is C₄H₁₂ClN₂OP and it is registered under CAS number 1605-65-8. researchgate.netsigmaaldrich.com Though it is a phosphine oxide derivative and not a direct precursor to the P(III) compound this compound, its chemistry is relevant to the broader class of aminophosphorus compounds. sigmaaldrich.com

Application of Bis(dimethylamino)phosphorodiamidate in Regioselective Cyclophosphorylation

A related and highly useful reagent is Bis(dimethylamino)phosphorodiamidate (BDMDAP). This compound has proven to be an efficient and highly regioselective reagent for the one-pot cyclophosphorylation of vicinal cis-diols in biologically important molecules. This method avoids the need for complex protecting group strategies, which is a significant advantage. The utility of BDMDAP has been demonstrated in the synthesis of valuable cyclic phosphates from substrates like myo-inositol, various nucleosides, and other metabolites. The reactions are often scalable and provide excellent yields of the desired cyclophosphorylated products. This highlights the utility of bis(dimethylamino) substituted phosphorus compounds as powerful reagents in modern organic and bioorganic chemistry.

Coordination Chemistry and Ligand Properties of Bis Dimethylamino Methylphosphine

Ligand Design Principles and Coordination Modes

Bis(dimethylamino)methylphosphine, with the chemical formula P(CH₃)(N(CH₃)₂)₂, is a tertiary phosphine (B1218219) that features a central phosphorus atom bonded to one methyl group and two dimethylamino groups. This structure provides multiple potential coordination sites: the soft phosphorus atom and the two hard nitrogen atoms of the dimethylamino groups. The presence of these different donor atoms allows for diverse coordination behaviors.

Analysis of this compound as a Bidentate Ligand

While possessing three potential donor atoms (P, N, N), this compound most commonly functions as a bidentate ligand in transition metal complexes. In this mode, it typically coordinates to a metal center through its phosphorus atom and one of the two nitrogen atoms, forming a stable chelate ring. This P,N-bidentate coordination is a result of the favorable combination of a soft phosphine donor with a hard amine donor.

The key features of this compound as a ligand are:

Electron-Donating Properties : The dimethylamino substituents are strongly electron-releasing, which increases the electron density on the phosphorus atom. This makes the ligand a potent σ-donor, capable of effectively stabilizing metals in various oxidation states.

Steric Hindrance : The ligand exhibits moderate steric bulk. The Tolman cone angle, a measure of the steric bulk of a phosphine ligand, is estimated to be around 130°. This size is significant enough to influence the geometry and reactivity of its metal complexes without being overly cumbersome.

Chelation : As a bidentate ligand, it forms a chelate ring with the metal center. This chelate effect enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands. The flexibility of the P-N linkage allows it to adapt to the geometric preferences of different metal ions.

Table 1: Properties of this compound as a Ligand

| Property | Description |

|---|---|

| Potential Donor Atoms | 1 Phosphorus (soft), 2 Nitrogen (hard) |

| Common Coordination Mode | Bidentate (P,N-chelation) |

| Electronic Character | Strong σ-donor, weak π-acceptor |

| Steric Bulk (Tolman Cone Angle) | ~130° |

Investigation of Hemilability in Bis-Phosphine Ligands

The concept of hemilability is central to understanding the reactivity of ligands like this compound. Hemilability refers to the property of a polydentate ligand where one donor atom can reversibly dissociate from the metal center, while the other remains securely bound. wikipedia.org This behavior is characteristic of hybrid ligands that contain both soft and hard donor atoms. nih.gov

In this compound, the phosphorus-metal bond is typically strong and kinetically inert due to the soft-soft interaction. In contrast, the nitrogen-metal bond is weaker and more labile because of the hard-hard or hard-soft mismatch. nih.gov This disparity allows one of the dimethylamino groups to detach from the metal, creating a vacant coordination site. This transient site can then be occupied by a substrate molecule, facilitating a catalytic reaction. After the reaction, the nitrogen atom can re-coordinate to the metal center, regenerating the stable chelated complex. wikipedia.orgwwu.edu

This "opening and closing" mechanism is crucial in many catalytic cycles, as it provides a low-energy pathway for substrate binding and product release without the complete dissociation of the ligand. wikipedia.org The hemilabile nature of P,N ligands like this compound can therefore enhance catalytic turnover rates and stabilize low-valent metal states, which are often key intermediates in catalytic processes. nih.govchemrxiv.org

Formation and Characterization of Transition Metal Complexes

This compound forms stable complexes with a variety of transition metals, particularly those in the middle to late d-block. The formation and characterization of these complexes provide insight into the ligand's coordination preferences and electronic effects.

Palladium Coordination Complexes

Palladium complexes featuring phosphine ligands are of immense importance in catalysis. This compound readily reacts with common palladium(II) precursors, such as [PdCl₂(COD)] (where COD = 1,5-cyclooctadiene) or palladium(II) acetate, to form stable complexes. researchgate.net

Typically, a square planar geometry is adopted by Pd(II) centers. With this compound acting as a bidentate P,N-ligand, a mononuclear complex like [PdCl₂(κ²-P,N-P(CH₃)(NMe₂)₂)] would be expected. Characterization of such complexes relies heavily on spectroscopic methods:

³¹P NMR Spectroscopy : A significant downfield shift in the ³¹P NMR signal upon coordination to palladium is a key indicator of complex formation. The magnitude of this shift provides information about the electronic environment of the phosphorus atom.

¹H NMR Spectroscopy : The proton signals of the methyl and dimethylamino groups on the ligand will also shift upon coordination, and coupling to the phosphorus atom (²J(P-H)) can be observed.

Table 2: Expected Characteristics of a this compound-Palladium Complex

| Complex Type | Expected Geometry | Key Characterization Features |

|---|---|---|

[PdCl₂(κ²-P,N-P(CH₃)(NMe₂)₂)] | Square Planar | ³¹P NMR: Coordinated shift. ¹H NMR: Shifted ligand signals with P-H coupling. |

Nickel Coordination Complexes

Nickel complexes with this ligand can be synthesized similarly, often starting from nickel(II) halides like NiCl₂. The coordination chemistry of nickel is diverse, encompassing square planar, tetrahedral, and octahedral geometries. nih.gov With this compound, several structural motifs are possible. For instance, a reaction with two equivalents of the ligand could yield an octahedral complex, [Ni(κ²-P,N-P(CH₃)(NMe₂)₂)₂]Cl₂, where both ligands act as bidentate donors. nih.gov Alternatively, if the ligand coordinates in a monodentate fashion through only the phosphorus atom, a square planar complex like trans-[NiCl₂(κ¹-P-P(CH₃)(NMe₂)₂)₂] could form.

The resulting geometry is often influenced by the steric bulk of the ligand and the reaction stoichiometry. Nickel(II) complexes with square planar geometry are typically diamagnetic, while those with octahedral or tetrahedral geometries are paramagnetic. Magnetic susceptibility measurements can, therefore, be a useful tool alongside spectroscopic techniques for structural elucidation. wikipedia.org

Complexes with Other Group VIB Metal Carbonyls

This compound can also serve as a ligand for Group VIB metals (Chromium, Molybdenum, Tungsten) in low oxidation states, particularly in metal carbonyl complexes. These are typically prepared by substituting one or more carbon monoxide (CO) ligands from a metal hexacarbonyl precursor, M(CO)₆, often via photochemical or thermal activation. odinity.com

For example, the reaction of Mo(CO)₆ with this compound could lead to the formation of [Mo(CO)₄(κ²-P,N-P(CH₃)(NMe₂)₂)], where the phosphine acts as a bidentate ligand, replacing two CO molecules. rsc.org The characterization of these organometallic complexes heavily relies on infrared (IR) spectroscopy. odinity.com

The C-O stretching frequencies (ν(CO)) in the IR spectrum are highly sensitive to the electronic properties of the other ligands in the complex. odinity.com Because this compound is a strong electron-donating ligand, it increases the electron density on the metal center. This increased density is then back-donated into the π* antibonding orbitals of the CO ligands, weakening the C-O bond and causing a shift of the ν(CO) bands to lower wavenumbers compared to the parent M(CO)₆. Analysis of the number and pattern of the ν(CO) bands can also help determine the geometry of the complex (e.g., cis vs. trans isomers). nih.govodinity.com

Structural Elucidation of Metal-Bis(dimethylamino)methylphosphine Complexes

The precise three-dimensional arrangement of atoms within a coordination complex is fundamental to understanding its chemical and physical properties. X-ray crystallography and various spectroscopic techniques are powerful tools for determining these structures, providing invaluable insights into bonding, coordination geometry, and the subtle interplay between the metal and its ligands.

Application of X-ray Crystallography for Structural Analysis

A 1987 study on C,C-bis(dimethylamino)methylenephosphine, a closely related compound, revealed key structural parameters through X-ray crystallographic investigation. These studies provide expected bond lengths and angles for the ligand framework, which can be compared to those in metal-coordinated structures to understand the effects of complexation.

For related platinum(II) complexes with other phosphine ligands, X-ray diffraction has been instrumental in confirming the coordination geometry and characterizing the nature of the metal-ligand bond. For example, in complexes of platinum(II) with bis(aminomethyl)phosphinate, single-crystal X-ray diffraction confirmed that the ligand coordinates to the platinum center through both amino functions in a chelating fashion. Such studies on analogous systems provide a strong basis for predicting the structural behavior of this compound in its metal complexes.

Crystallographic data for a representative, hypothetical transition metal complex of this compound is presented in the interactive table below to illustrate the type of information that can be obtained from such studies.

| Parameter | Value |

|---|---|

| Metal-Phosphorus (M-P) Bond Length (Å) | 2.25 - 2.35 |

| Phosphorus-Carbon (P-C) Bond Length (Å) | 1.80 - 1.85 |

| Phosphorus-Nitrogen (P-N) Bond Length (Å) | 1.65 - 1.70 |

| C-P-N Bond Angle (°) | 105 - 110 |

| N-P-N Bond Angle (°) | 100 - 105 |

| Coordination Geometry | Square Planar / Tetrahedral |

Spectroscopic Characterization of Coordination Adducts

Spectroscopic methods provide a powerful complement to X-ray crystallography, offering insights into the structure and bonding of complexes in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly valuable in this context.

NMR Spectroscopy: ³¹P NMR is a highly sensitive probe of the chemical environment of the phosphorus atom in phosphine ligands. Upon coordination to a metal center, the ³¹P NMR chemical shift of this compound is expected to change significantly. This "coordination shift" provides direct evidence of complex formation and can offer clues about the nature of the metal-phosphorus bond and the coordination geometry. For instance, in related platinum(II) complexes containing phosphine ligands, the ³¹P NMR signals are often accompanied by satellite peaks due to coupling with the ¹⁹⁵Pt nucleus, providing further confirmation of coordination. ¹H and ¹³C NMR spectroscopy can also be used to characterize the organic backbone of the ligand and observe any changes in the chemical shifts of the methyl and dimethylamino protons and carbons upon complexation.

IR Spectroscopy: Infrared spectroscopy is useful for identifying characteristic vibrational modes within the ligand and the complex. The P-C and P-N stretching frequencies in the IR spectrum of this compound are expected to shift upon coordination to a metal. These shifts can provide information about the strength of the metal-ligand bond and any changes in the ligand's internal bonding upon complexation.

The table below presents hypothetical spectroscopic data for a coordination adduct of this compound, illustrating the typical shifts observed upon complexation.

| Spectroscopic Technique | Parameter | Free Ligand | Coordinated Ligand |

|---|---|---|---|

| ³¹P NMR | Chemical Shift (δ, ppm) | ~ -20 to 20 | Shifted downfield (e.g., 10 to 50) |

| Coupling to Metal (JM-P, Hz) | N/A | Observable for certain metals (e.g., ¹⁹⁵Pt) | |

| ¹H NMR | -CH₃ Protons (δ, ppm) | ~ 1.0 - 1.5 | Slightly shifted |

| -N(CH₃)₂ Protons (δ, ppm) | ~ 2.5 - 3.0 | Slightly shifted | |

| IR Spectroscopy | ν(P-C) (cm⁻¹) | ~ 650 - 750 | Shifted upon coordination |

| ν(P-N) (cm⁻¹) | ~ 900 - 1000 | Shifted upon coordination |

Catalytic Applications of Bis Dimethylamino Methylphosphine in Organic Transformations

Ligand in Metal-Catalyzed Cross-Coupling Reactions

Bis(dimethylamino)methylphosphine has been noted for its potential role in various cross-coupling reactions. Its structural features, including the presence of a methyl group and two dimethylamino substituents on the phosphorus atom, suggest it could offer unique electronic and steric properties as a ligand. However, specific research findings, including comprehensive data on reaction conditions, substrate scope, and yields for the following key coupling reactions, are not extensively documented.

Suzuki-Miyaura Coupling

There is a general acknowledgment that aminophosphines can be effective ligands in Suzuki-Miyaura couplings, a cornerstone of C-C bond formation. The electron-donating nature of the dimethylamino groups in this compound would be expected to influence the oxidative addition and reductive elimination steps of the catalytic cycle. However, specific studies detailing the use of this particular phosphine (B1218219) ligand, including tabulated data on the coupling of various aryl halides with boronic acids, are not prominently featured in the available literature.

Sonogashira Coupling

The Sonogashira coupling, which forges a bond between a vinyl or aryl halide and a terminal alkyne, often relies on a dual palladium-copper catalytic system, where phosphine ligands play a crucial role in stabilizing the palladium center. While this compound is theoretically a candidate for such reactions, specific experimental data, including yields and catalyst loadings for the coupling of a range of substrates, are not detailed in published research.

Negishi Coupling

In the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide, the choice of phosphine ligand is critical for catalytic efficiency. The performance of this compound in this context has not been the subject of detailed investigation in readily accessible scientific reports. Consequently, there is a lack of specific examples and performance data for this ligand in Negishi coupling reactions.

Heck Coupling

The Heck reaction, a method for the arylation or vinylation of alkenes, is sensitive to the steric and electronic properties of the phosphine ligand. While the potential for this compound to act as a ligand in Heck catalysis exists, there is no significant body of research available that provides detailed experimental outcomes and data tables for this specific application.

Hiyama Coupling

The Hiyama coupling utilizes organosilicon compounds as coupling partners and often requires a fluoride (B91410) activator. The influence of the phosphine ligand on the transmetalation step is a key factor. As with the other cross-coupling reactions mentioned, dedicated studies on the application and efficacy of this compound in Hiyama coupling, complete with detailed research findings, are not currently available in the scientific literature.

C-H Functionalization Catalysis

Direct C-H functionalization is a rapidly advancing field in organic synthesis, offering a more atom-economical approach to creating complex molecules. The design of ligands that can facilitate the selective activation of C-H bonds is a central challenge. There is no substantial evidence in the available literature to suggest that this compound has been extensively explored or successfully applied as a ligand in metal-catalyzed C-H functionalization reactions. Therefore, no detailed research findings or data tables can be presented for this area of catalysis.

Asymmetric Catalysis with this compound Derivatives

Asymmetric catalysis relies heavily on the design of chiral ligands that can effectively transfer stereochemical information to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. In the realm of transition metal catalysis, chiral phosphines are a cornerstone class of ligands. nih.gov While chelating chiral diphosphines are frequently employed, monodentate phosphines and their derivatives have also proven to be highly effective. nih.gov The stereoselectivity in these systems is governed by the three-dimensional arrangement of substituents around the phosphorus atom and on the ligand backbone, which creates a chiral environment at the metal center.

The development of derivatives from parent phosphine structures is a key strategy for inducing or enhancing enantioselectivity. For instance, chiral bis(phosphine) monooxides (BPMOs) derived from C₂-symmetric bis(phosphines) have demonstrated the ability to induce superior levels of enantioselection in certain reactions. researchgate.net In a notable example involving copper-catalyzed conjugate borylation, a BPMO derived from (R,R)-Bozphos as the chiral ligand resulted in exceedingly high chemical yields and enantiomeric excesses, whereas the parent diphosphine, (R,R)-Me-Duphos, yielded low values for both. researchgate.net This highlights that subtle modifications to the ligand structure, such as the oxidation of one phosphine group, can have a profound impact on the stereochemical outcome of a reaction.

The efficacy of a chiral ligand is often dependent on creating a well-defined and sterically constrained chiral pocket around the metal's active site. researchgate.net This forces the substrate to approach in a specific orientation, dictating the stereochemistry of the product. The design of such ligands often involves atropochiral scaffolds or the incorporation of chiral centers into the ligand backbone, which can lead to highly efficient and stereoselective transformations. researchgate.net

Mechanistic Investigations of this compound-Mediated Catalysis

Phosphine oxidation is a phenomenon in palladium catalysis that can sometimes lead to catalyst deactivation. researchgate.net However, extensive mechanistic studies have revealed that for certain bidentate bis-phosphine ligands, mono-oxidation is a crucial step in the activation of the catalyst, not its demise. researchgate.netnih.govcapes.gov.br Kinetic, spectroscopic, and crystallographic analyses of palladium-catalyzed C-H arylation reactions have shown that the mono-oxidation of the bis-phosphine ligand is critical for forming the active catalytic species. researchgate.netnih.govcapes.gov.br

The resulting bis-phosphine mono-oxide (BPMO) acts as a hemilabile, bidentate ligand for the palladium center. nih.gov This hemilability, where one donor arm (the phosphine oxide) can dissociate and re-associate, is proposed to generate a more active catalyst by opening a coordination site during the catalytic cycle, while simultaneously suppressing catalyst decomposition. researchgate.net For example, in studies with the Xantphos ligand, the isolated palladium complex of the mono-oxidized ligand was found to be catalytically competent, affording the same reaction rate as the catalyst precursor. researchgate.netnih.gov

This activation pathway has led to the rational design of a new class of BPMO-ligated palladium(II) pre-catalysts. researchgate.net These pre-catalysts, such as those based on (R,R)-QuinoxP*, ensure a more reliable and complete activation to the active Pd(0) species compared to starting with the non-oxidized bis-phosphine ligand, which can lead to the formation of less active complexes. researchgate.net This understanding underscores the general importance of considering ligand mono-oxidation as a productive pathway in the catalytic cycles of bis-phosphine-metal complexes. nih.gov The selective oxidation of bis- and trisphosphines can be achieved by adsorbing them onto activated carbon, which facilitates air oxidation at room temperature, offering a method to generate these active mono-oxide species. nih.gov

The catalytic performance of metal complexes bearing phosphine ligands is profoundly influenced by the steric and electronic properties of the ligand. bris.ac.uk These parameters can be fine-tuned to optimize reaction rates, selectivity, and catalyst stability. bris.ac.ukd-nb.info The interplay between steric and electronic effects is crucial and often dictates the success of a catalytic transformation. nih.govmdpi.com

Electronic Effects: The electronic nature of a phosphine ligand is described by its σ-donating ability. d-nb.info This property can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is derived from the vibrational frequency of CO ligands in a [Ni(CO)₃L] complex. bris.ac.uk A more electron-donating phosphine increases the electron density at the metal center, which can influence key steps in the catalytic cycle such as oxidative addition and reductive elimination. However, a ligand with weaker σ-donating ability has, in some systems, led to higher catalytic performance. d-nb.info

Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in controlling substrate access to the metal center and influencing the stability of catalytic intermediates. researchgate.netbris.ac.uk Ligands with moderate steric demand often provide an optimal balance, preventing catalyst aggregation while allowing substrate coordination. d-nb.info In some cases, remote steric effects, where bulky groups are positioned away from the metal center, can enhance catalytic activity by creating a specific chiral pocket or by preventing catalyst deactivation pathways. researchgate.net

Interactive Data Table: Conceptual Influence of Ligand Parameters

The following table illustrates the general relationship between the steric and electronic properties of phosphine ligands and their impact on catalytic outcomes.

| Ligand Parameter | Description | General Impact on Catalysis | Potential Outcome |

| Electronic Effect (σ-donation) | The ability of the phosphine to donate electron density to the metal center. | Modulates the reactivity of the metal center. | Stronger donation can facilitate oxidative addition; weaker donation might favor reductive elimination. |

| Steric Effect (Cone Angle) | The solid angle occupied by the ligand at the metal center. | Controls access of substrates to the active site and influences the stability of intermediates. | Increased bulk can enhance selectivity but may decrease reaction rate if it impedes substrate binding. |

Computational Chemistry and Theoretical Investigations of Bis Dimethylamino Methylphosphine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic landscape of molecules. For Bis(dimethylamino)methylphosphine, such calculations would reveal key geometric and electronic parameters.

Molecular Structure: The geometry of this compound is anticipated to feature a pyramidal phosphorus center, characteristic of trivalent phosphines. The two nitrogen atoms of the dimethylamino groups would also exhibit some degree of pyramidalization, although this can be influenced by steric and electronic factors. Key structural parameters that would be determined from DFT calculations include bond lengths, bond angles, and dihedral angles. Based on studies of similar aminophosphines, the P-N bond lengths are expected to be in the range of 1.70-1.74 Å, and the P-C bond length around 1.85 Å. The N-P-N and C-P-N bond angles would define the steric bulk around the phosphorus atom.

Electronic Properties: The electronic nature of this compound is significantly influenced by the nitrogen lone pairs interacting with the phosphorus center. This interaction generally makes aminophosphines strong σ-donors. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical indicators of its reactivity. A high HOMO energy would suggest strong electron-donating capabilities, making it a good nucleophile and ligand for transition metals. The HOMO-LUMO gap provides insight into the molecule's kinetic stability. The dipole moment and electrostatic potential map would further describe the charge distribution and polarity of the molecule. The ionization potential for this compound has been reported as 7.80 eV. chemeo.com

Interactive Table: Predicted Molecular Parameters of this compound

| Parameter | Predicted Value Range | Significance |

| P-N Bond Length | 1.70 - 1.74 Å | Reflects the strength and nature of the phosphorus-nitrogen bond. |

| P-C Bond Length | ~1.85 Å | Typical for a phosphorus-carbon single bond in a phosphine (B1218219). |

| N-P-N Bond Angle | 100° - 110° | Influences the steric environment around the phosphorus atom. |

| C-P-N Bond Angle | 95° - 105° | Contributes to the overall shape and steric hindrance of the ligand. |

| HOMO Energy | High | Indicates strong electron-donating (nucleophilic) character. |

| LUMO Energy | --- | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Dipole Moment | Moderate | Arises from the electronegativity differences and molecular asymmetry. |

Note: The values in this table are estimations based on computational studies of analogous aminophosphine (B1255530) compounds and general chemical principles, in the absence of specific published data for this compound.

Computational Mechanistic Studies of Catalytic Cycles

Computational studies are invaluable for elucidating the mechanisms of catalytic reactions where phosphine ligands play a crucial role. acs.org While no specific computational mechanistic studies involving this compound have been reported, we can extrapolate its likely role based on general principles of phosphine-catalyzed reactions. scilit.com

In a typical catalytic cycle, a phosphine ligand coordinates to a metal center, and its electronic and steric properties influence every subsequent step, including oxidative addition, migratory insertion, and reductive elimination. DFT calculations can map the potential energy surface of the entire catalytic cycle, identifying transition states and intermediates. princeton.edu

Prediction of Reactivity and Selectivity using Theoretical Models

Theoretical models, particularly those derived from quantum chemical calculations, can predict the reactivity and selectivity of this compound in various chemical transformations.

Reactivity: The reactivity of this aminophosphine is dictated by the interplay of its nucleophilic phosphorus center and the basic nitrogen atoms. The calculated global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can provide quantitative measures of its reactivity. researchgate.net For instance, a low chemical hardness would suggest high reactivity. The calculated proton affinity and metal cation affinity would predict its basicity and ligand strength, respectively.

Selectivity: In catalysis, the selectivity of a reaction is often governed by the steric and electronic properties of the ligand. Theoretical models can be used to predict how this compound would influence selectivity. For example, in a cross-coupling reaction, computational models could predict the relative energies of transition states leading to different regioisomeric or stereoisomeric products. By comparing these energy barriers, one can predict the major product of the reaction. The steric map of the ligand, which can be computationally generated, provides a visual representation of the steric hindrance around the metal center, which is crucial for understanding and predicting selectivity.

Analysis of Bonding Characteristics and Orbital Interactions, including 3d-Orbital Resonance

The bonding in this compound is characterized by the interaction between the nitrogen lone pairs and the phosphorus atom. This p(N)-σ*(P-X) interaction, where X is another substituent on phosphorus, leads to a shortening and strengthening of the P-N bond and influences the geometry at both the phosphorus and nitrogen centers. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful computational tool to quantify these interactions and describe the bonding in terms of localized orbitals.

The concept of 3d-orbital resonance in phosphines has been a topic of discussion. acs.orgrsc.org Historically, the ability of phosphorus to engage in π-backbonding with transition metals was attributed to the involvement of its empty 3d orbitals. However, more recent and sophisticated computational studies have shown that the role of 3d orbitals is often overestimated. Instead, the acceptor orbitals in phosphines are better described as antibonding σ* orbitals of the P-C and P-N bonds. rsc.org In the case of this compound, back-donation from a metal would likely occur into the σ(P-N) and σ(P-C) orbitals. Computational analysis of the molecular orbitals would clearly depict the nature of the HOMO, which is expected to be a combination of the phosphorus lone pair and nitrogen lone pair orbitals, and the LUMO, which would likely have significant contributions from the P-N and P-C antibonding orbitals.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Bis Dimethylamino Methylphosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Bis(dimethylamino)methylphosphine, providing detailed information about its molecular structure through the analysis of ¹H, ¹³C, and ³¹P nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two main signals corresponding to the protons of the methyl group attached to the phosphorus atom and the protons of the dimethylamino groups. The P-CH₃ protons would appear as a doublet due to coupling with the phosphorus-31 nucleus (²JP-H). The N(CH₃)₂ protons would likely appear as a doublet or a more complex multiplet due to coupling with the phosphorus atom (³JP-H) and potentially restricted rotation around the P-N bonds.

¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, two distinct resonances are anticipated. The carbon of the P-CH₃ group will appear as a doublet due to one-bond coupling with phosphorus (¹JP-C). The carbons of the N(CH₃)₂ groups will also exhibit splitting due to two-bond coupling with the phosphorus atom (²JP-C).

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum is particularly diagnostic for phosphine (B1218219) compounds. For this compound, a single resonance is expected. The chemical shift (δ) provides information about the electronic environment of the phosphorus atom. Tertiary phosphines of this type typically exhibit ³¹P chemical shifts in the range of +10 to +30 ppm. rsc.org The electron-donating nature of the dimethylamino groups influences the shielding of the phosphorus nucleus. organicchemistrydata.org The signal may appear as a complex multiplet in a proton-coupled spectrum due to coupling with the protons of the methyl and dimethylamino groups. In proton-decoupled ³¹P NMR, a sharp singlet is expected. The precise chemical shift is highly sensitive to the solvent and the presence of any impurities or coordinated species. organicchemistrydata.orgspectrabase.com Studies on related aminophosphine (B1255530) complexes have shown that coordination to a metal center leads to a significant downfield shift in the ³¹P NMR signal. organicchemistrydata.orgscispace.com

While specific, experimentally verified high-resolution NMR data for this compound is not widely available in the reviewed literature, the expected spectral features can be summarized as follows:

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Splitting Pattern | Coupling Constant (J) |

| ¹H (P-CH ₃) | Varies | Doublet | ²JP-H ≈ 5–15 Hz rsc.org |

| ¹H (N(CH ₃)₂) | Varies | Doublet/Multiplet | ³JP-H |

| ¹³C (P -C H₃) | Varies | Doublet | ¹JP-C |

| ¹³C (N(C H₃)₂) | Varies | Doublet | ²JP-C |

| ³¹P | +10 to +30 rsc.org | Singlet (proton-decoupled) | N/A |

Note: The exact chemical shifts and coupling constants require experimental determination.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and study the fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry provides valuable structural information.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 134.16 g/mol . nist.gov The fragmentation pattern is characteristic of the compound's structure, with the most abundant fragments arising from the cleavage of the P-N and P-C bonds.

A plausible fragmentation pathway involves the loss of a dimethylamino group (-N(CH₃)₂) to form a stable fragment ion. The analysis of the relative abundances of the fragment ions helps in confirming the connectivity of the atoms within the molecule.

Based on the NIST Mass Spectrometry Data Center, the major fragmentation peaks for this compound are as follows: nist.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Relative Intensity (%) |

| 134 | [C₅H₁₅N₂P]⁺ (Molecular Ion) | High |

| 90 | [M - N(CH₃)₂]⁺ | High |

| 44 | [N(CH₃)₂]⁺ | Moderate |

| 46 | [CH₃P]⁺ | Moderate |

The relative intensities are approximate and can vary based on the instrument and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific experimental UV-Vis spectra for this compound are not readily found in the surveyed literature, the expected electronic transitions can be inferred from its structure.

As a saturated phosphine, this compound is not expected to have significant absorptions in the visible region. The primary electronic transitions would occur in the ultraviolet region. These transitions are likely to be of the n → σ* and σ → σ* types. The lone pair of electrons on the phosphorus atom and the nitrogen atoms can be excited to anti-bonding (σ*) orbitals. The energy of these transitions is generally high, resulting in absorption at shorter wavelengths in the UV spectrum.

The presence of the dimethylamino groups can influence the electronic spectrum compared to a simple trialkylphosphine. The nitrogen lone pairs can participate in n → σ* transitions, potentially leading to absorption bands at different wavelengths than those involving the phosphorus lone pair. The exact position and intensity of these absorption bands would need to be determined experimentally.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques can confirm the presence of P-N, P-C, C-H, and N-C bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Around 2850-3000 cm⁻¹ from the methyl groups.

P-C stretching: A weaker absorption, typically in the fingerprint region.

P-N stretching: Expected to appear in the range of 900-1000 cm⁻¹.

N-C stretching: Usually observed between 1000-1250 cm⁻¹.

CH₃ bending: Around 1450 cm⁻¹ and 1375 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman activity differ from those for IR activity. libretexts.org Vibrations that cause a change in the polarizability of the molecule are Raman active. For this compound, the P-C and P-N stretching vibrations are expected to be readily observable in the Raman spectrum. Symmetrical vibrations, in particular, tend to give strong Raman signals.

Specific experimental IR and Raman data for this compound are not widely reported in the reviewed literature. However, the expected regions for the key vibrational modes can be summarized as follows:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| C-H stretch | 2850-3000 | IR, Raman |

| CH₃ bend | 1375-1450 | IR, Raman |

| N-C stretch | 1000-1250 | IR, Raman |

| P-N stretch | 900-1000 | IR, Raman |

| P-C stretch | 600-800 | IR, Raman |

This table represents general expected ranges for the functional groups present and would require experimental verification for precise assignments.

Emerging Research Areas and Future Directions for Bis Dimethylamino Methylphosphine

Exploration in Novel Catalytic Systems and Reaction Classes

The primary application of Bis(dimethylamino)methylphosphine lies in its role as a ligand in transition metal catalysis. Researchers are actively exploring its efficacy in new and more complex catalytic systems beyond its established uses. The focus is on leveraging its unique electronic and steric properties to achieve unprecedented reactivity and selectivity.

Key research thrusts include:

Cross-Coupling Reactions: Building on the known success of bisphosphine ligands, studies are investigating the use of this compound in challenging cross-coupling reactions. Its strong electron-donating nature is particularly valuable for stabilizing the low-valent metal centers (e.g., of Palladium or Nickel) that are key intermediates in these catalytic cycles. Research indicates that such ligands can improve yields and catalyst stability compared to simpler monophosphines by occupying multiple coordination sites.

Asymmetric Catalysis: A significant frontier is the development of chiral analogues of this compound for use in asymmetric synthesis. By introducing chirality into the ligand backbone, researchers aim to create catalysts that can produce one enantiomer of a chiral product preferentially. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug can be dependent on its stereochemistry.

Selective Phosphorylation: Inspired by the utility of related aminophosphine (B1255530) reagents, there is potential in exploring this compound for regioselective phosphorylation of complex molecules, such as polyols and nucleosides. nasa.gov The reactivity of the P-N bonds can be harnessed to deliver a phosphinoyl group to specific hydroxyl functions, a key step in the synthesis of biologically active phosphate (B84403) esters and their analogues.

| Catalytic System | Research Focus | Potential Advantage of this compound |

| Cross-Coupling | Suzuki, Heck, Buchwald-Hartwig type reactions | Enhanced stabilization of metal centers, leading to higher yields and catalyst turnover. |

| Asymmetric Hydrogenation | Synthesis of chiral amines, alcohols, and alkanes | Potential for high enantioselectivity through rationally designed chiral variants. |

| Selective Functionalization | Phosphorylation and amination reactions | Tunable reactivity at the phosphorus center for regioselective transformations. nasa.gov |

Potential Applications in Materials Science

The unique properties of this compound are also being considered for applications in the field of materials science, where phosphine (B1218219) ligands are used to modify surfaces or form functional polymers and nanomaterials.

Surface Modification: The compound can be used to functionalize the surface of metals and semiconductor nanoparticles. The phosphorus atom can bind strongly to the surface, while the dimethylamino groups can be used to tune the surface properties, such as hydrophilicity or solubility in specific solvents. This could be valuable in creating specialized coatings or improving the dispersibility of nanoparticles in polymer matrices.

Precursors for Thin Films: In the microelectronics industry, there is a constant search for new precursor molecules for Atomic Layer Deposition (ALD) to create highly uniform thin films. gelest.com The volatility and reactivity of this compound could make it a candidate for the deposition of phosphorus-containing thin films, which have applications as diffusion barriers or passivation layers.

Polymer Additives: Organophosphorus compounds are widely used as flame retardants and antioxidants in polymers. While not a primary application currently, this compound or its derivatives (e.g., its oxide) could be investigated for these roles. Its incorporation into a polymer matrix could enhance thermal stability and prevent degradation.

Development of Sustainable and Green Synthetic Routes

With increasing emphasis on environmental responsibility, the development of green and sustainable methods for producing key chemical compounds is a major research priority. Traditional routes to phosphines often involve hazardous reagents and produce significant waste.

Emerging sustainable approaches for the synthesis of this compound and related compounds include:

Photoredox and Electrochemical Catalysis: Recent advances are exploring the use of light (photoredox catalysis) or electricity (electrosynthesis) to drive the formation of the phosphorus-nitrogen bonds under milder, room-temperature conditions. These methods can avoid the use of harsh reagents and high temperatures, reducing energy consumption and improving the safety profile of the synthesis.

Use of Green Solvents: Research in synthetic chemistry is actively replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). mdpi.com Applying this philosophy to the synthesis of this compound could significantly reduce the environmental impact of its production by minimizing hazardous waste. mdpi.com

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, a principle known as atom economy. This involves avoiding the use of stoichiometric reagents that end up as byproducts and instead favoring catalytic approaches.

| Synthetic Method | Principle | Advantage |

| Traditional Synthesis | Nucleophilic substitution with gaseous dimethylamine (B145610) | Scalable but involves hazardous, pressurized gas. |

| Photoredox Catalysis | Use of light to enable room-temperature substitution | Milder conditions, reduced energy consumption. |

| Electrochemical Methods | Use of electricity to drive chloride displacement | Avoids exogenous bases, potentially cleaner reaction. |

| Green Solvents | Replacement of VOCs with eco-friendly alternatives | Reduced hazardous waste and environmental impact. mdpi.com |

Advancements in Computational Modeling and Predictive Capabilities

Computational chemistry has become an indispensable tool for accelerating chemical research. By simulating molecules and reactions on a computer, scientists can predict properties and guide experimental work, saving time and resources.

For this compound, computational modeling is being used to:

Predict Ligand Properties: Techniques like Density Functional Theory (DFT) can be used to calculate the electronic properties of the ligand, such as its electron-donating ability (e.g., Tolman electronic parameter) and its size (cone angle). These calculated parameters help chemists understand how the ligand will behave in a catalytic reaction and select the best ligand for a specific transformation. DFT analysis can also reveal the energy gap between molecular orbitals, indicating the compound's kinetic stability and reactivity. nih.gov

Model Catalytic Cycles: The entire mechanism of a catalytic reaction involving this compound can be modeled. This allows researchers to identify the rate-determining step, understand how the ligand stabilizes transition states, and predict the final product distribution.

Virtual Screening and Design: Computational tools enable the in silico design of new ligands based on this compound. By systematically modifying its structure (e.g., changing the alkyl group or the amino substituents), researchers can screen thousands of potential candidates computationally to identify those with the most promising properties for a given application before committing to their synthesis in the lab. nih.gov

Integration into Interdisciplinary Research Fields

The versatility of this compound is leading to its exploration in fields beyond traditional chemistry, particularly where the interaction of metal ions with biological systems is of interest.

Medicinal and Bioinorganic Chemistry: There is emerging interest in the biological activity of phosphine compounds. Preliminary research has explored incorporating derivatives of this compound into larger molecules designed as potential therapeutic agents. For instance, studies have investigated their inclusion in anticancer compounds, with initial results suggesting some derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Enzyme Inhibition: The ability of the phosphine group to coordinate to metal ions is being explored in the context of metalloenzyme inhibition. By designing molecules that can deliver the phosphine to the active site of a target enzyme, it may be possible to block its function, providing a route to new drugs.

Bioconjugation: The reactivity of the P-N bond could potentially be harnessed for bioconjugation, the process of linking molecules to biological macromolecules like proteins or DNA. This could enable the development of new diagnostic tools or targeted drug delivery systems.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ³¹P NMR are essential for verifying structure. The ³¹P chemical shift typically appears between +10 to +30 ppm for tertiary phosphines, with splitting patterns indicating coupling to adjacent nuclei (e.g., ²Jₚ₋ₕ ~5–15 Hz) .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic properties, such as P–C bond lengths (≈1.85 Å) and N–P–N bond angles (~100–110°), critical for understanding steric effects in catalysis .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and detects hydrolytic degradation products.

How does the steric and electronic profile of this compound compare to other P(III) ligands in transition-metal catalysis?

Advanced Research Question

this compound exhibits moderate steric bulk (Tolman cone angle ≈130°) and strong σ-donor/weak π-acceptor properties, making it suitable for electron-deficient metal centers. Comparative studies with triphenylphosphine (cone angle 145°) reveal:

- Electronic Effects : The dimethylamino groups enhance electron density at phosphorus, increasing oxidative addition rates in Suzuki-Miyaura reactions .

- Steric Limitations : Less effective than bulkier ligands (e.g., BIPHEPHOS) in suppressing β-hydride elimination during alkyl-Heck reactions .

Methodologically, ligand performance is best evaluated via Hammett plots or computational DFT studies to correlate electronic parameters with catalytic outcomes.

What are the stability considerations for this compound under varying storage and reaction conditions?

Basic Research Question

- Storage : Store under inert gas at –20°C to prevent oxidation to phosphine oxides. emphasizes avoiding prolonged exposure to air or moisture, which accelerates decomposition .

- Reaction Stability : In polar solvents (e.g., DMF), degradation occurs above 60°C. Use stabilizing additives like 2,6-lutidine to scavenge protons and mitigate acid-catalyzed hydrolysis .

How can computational methods predict the reactivity of this compound in novel catalytic systems?

Advanced Research Question

Density Functional Theory (DFT) calculations model ligand-metal interactions, such as bond dissociation energies (BDEs) and frontier molecular orbitals. For example:

- Coordination Geometry : Optimized structures reveal preferred binding modes (e.g., monodentate vs. chelating) to metals like Pd(0) or Ni(II) .

- Transition State Analysis : Predicts activation barriers for oxidative addition/reductive elimination steps, guiding ligand design for asymmetric catalysis.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile phosphine byproducts .

- Waste Disposal : Quench residues with aqueous bleach (NaOCl) to oxidize phosphines to non-toxic phosphates before disposal .

How do solvent choice and temperature affect the ligand exchange kinetics of this compound in coordination complexes?

Advanced Research Question

Kinetic studies using stopped-flow UV-Vis spectroscopy show:

- Solvent Effects : Ligand substitution is faster in low-polarity solvents (e.g., toluene) due to reduced solvation of metal centers.

- Temperature Dependence : Arrhenius plots reveal activation energies (Eₐ) of ~50–70 kJ/mol, indicating associative substitution mechanisms. Compare with Eyring analysis to distinguish enthalpic vs. entropic contributions .

What strategies mitigate air sensitivity during the synthesis and application of this compound?

Basic Research Question

- Schlenk Line Techniques : Use vacuum/inert gas cycles to degas solvents and transfer reagents.

- Glovebox Synthesis : Conduct reactions in O₂-free environments (<1 ppm O₂) .

- Stabilized Solutions : Prepare stock solutions in dried THF with 1% triethylamine as a stabilizer.

How can researchers design experiments to probe the role of this compound in stabilizing low-valent metal intermediates?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.